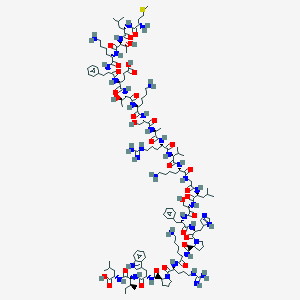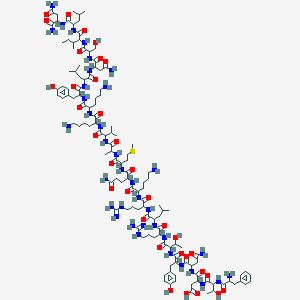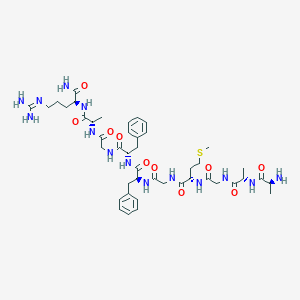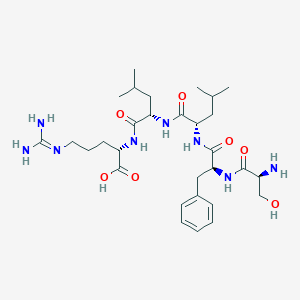
Fragmento de Sustancia P 1-7
Descripción general
Descripción
Substance P Fragment 1-7, also known as SP1-7, is a fragment of the neuropeptide Substance P (SP). It is a major metabolite of SP and has been found to have depressor and bradycardic effects when applied to the nucleus tractus solitarius . The sequence of SP1-7 is Arg-Pro-Lys-Pro-Gln-Gln-Phe .
Synthesis Analysis
SP1-7 is synthesized from the aminoterminal heptapeptide of SP. A tritium-labeled version of SP1-7, known as 3H-SP(1-7), has been synthesized and purified for research purposes .Molecular Structure Analysis
The molecular formula of SP1-7 is C41H65N13O10, and it has a molecular weight of 900.04 .Physical And Chemical Properties Analysis
SP1-7 is a white powder with a peptide content of over 65% . It should be stored at -20°C .Aplicaciones Científicas De Investigación
Nocicepción y Antinocicepción
La sustancia P (SP), un neuropéptido de 11 aminoácidos, se ha considerado durante mucho tiempo un efector del dolor . Sin embargo, estudios acumulados han propuesto un papel paradójico de la SP en la antinocicepción . El heptapéptido SP (1-7) es un fragmento bioactivo principal y muestra a menudo acciones opuestas a las inducidas por la SP . Por lo tanto, SP (1-7) ejerce efectos antinociceptivos y antihiperalgésicos .
Desarrollo de fármacos analgésicos
Comprender la vía antinociceptiva SP-NK1R proporcionaría nuevos conocimientos para el desarrollo de fármacos analgésicos . Se resumen los esfuerzos para transformar el heptapéptido SP (1-7) en peptidomiméticos de SP (1-7) de moléculas pequeñas más similares a fármacos como una posible nueva clase de analgésicos .
Tratamiento del dolor neuropático
SP 1-7 podría aliviar la hipersensibilidad térmica y mecánica en tres modelos animales diferentes de dolor neuropático . Este peptidomimético de SP (1-7) fue tan efectivo como SP (1-7) para aliviar la alodinia mecánica en ratones .
Peptidomiméticos
Los péptidos bioactivos SP (1-7) y endomorfina-2 pueden convertirse en compuestos de bajo peso molecular que son capaces de imitar las acciones in vivo del heptapéptido SP (1-7) .
Efectos cardiovasculares
La sustancia P (1-7) es un fragmento que produce efectos depresores y bradicárdicos cuando se aplica al núcleo del tracto solitario
Mecanismo De Acción
Target of Action
Substance P Fragment 1-7, also known as Substance P (1-7), is a major bioactive metabolite formed after proteolytic degradation of the tachykinin substance P (SP) . It is known to interact with the neurokinin receptor . This receptor plays a crucial role in various neural processes, including learning, locomotor activity, and reaction to opioid withdrawal .
Mode of Action
Substance P (1-7) interacts with its targets, leading to various changes in the body. For instance, it has been found to act as a potent antagonist against the SP-induced responses . It is proposed that SP (1-7) is an endogenous modulator of SP actions . This interaction with the neurokinin receptor leads to anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects .
Biochemical Pathways
Substance P (1-7) affects several biochemical pathways. It has been implicated in a variety of physiological and pathophysiological processes, including stress regulation, affective and anxiety-related behavior . It also modulates dopamine transmission throughout striosomes and matrix . The modulation of these pathways leads to downstream effects such as changes in dopamine release and levels of dihydroxyphenylacetic acid .
Pharmacokinetics
It is known that the peptide is formed after proteolytic degradation of the tachykinin substance p (sp) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Substance P (1-7) and their impact on its bioavailability.
Result of Action
The interaction of Substance P (1-7) with its targets leads to various molecular and cellular effects. For instance, it has been found to enhance dopamine release and elevate the level of the dopamine metabolite dihydroxyphenylacetic acid in the brain . It also has anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects . In animal models, it has been shown to alleviate thermal as well as mechanical hypersensitivity .
Safety and Hazards
When handling SP1-7, it is recommended to avoid dust formation and to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Análisis Bioquímico
Biochemical Properties
Substance P Fragment 1-7 interacts with various enzymes, proteins, and other biomolecules. It is known to give depressor and bradycardic effects when applied to the nucleus tractus solitarius . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
Substance P Fragment 1-7 has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Substance P Fragment 1-7 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing a variety of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Substance P Fragment 1-7 have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Substance P Fragment 1-7 have been studied in animal models, with findings indicating that the effects of the product vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Substance P Fragment 1-7 is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
Substance P Fragment 1-7 is transported and distributed within cells and tissues in a complex manner . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHDBQWTCKBKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391872 | |
| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68060-49-1 | |
| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How selective is the developed sensor towards Substance P compared to its fragment, Substance P (1-7)?
A1: The research primarily focuses on developing a surface plasmon resonance (SPR) sensor for quantifying the neuropeptide Substance P (SP) []. While it investigates the sensor's selectivity against various neurotransmitters and related peptides, it specifically notes that the sensor exhibits significantly higher selectivity for full-length Substance P compared to the Substance P (1-7) fragment []. This suggests that the binding interaction, likely mediated by the Au-CaM complex, is significantly influenced by the presence of the full amino acid sequence of Substance P.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)







